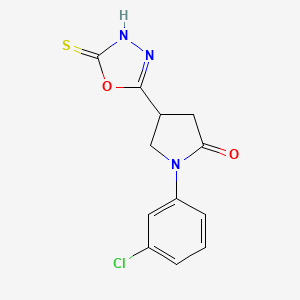

1-(3-Chlorophenyl)-4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one

Description

1-(3-Chlorophenyl)-4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a 3-chlorophenyl group and a 5-sulfanyl-1,3,4-oxadiazol-2-yl moiety.

Properties

IUPAC Name |

1-(3-chlorophenyl)-4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O2S/c13-8-2-1-3-9(5-8)16-6-7(4-10(16)17)11-14-15-12(19)18-11/h1-3,5,7H,4,6H2,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBKZVBXHRVZJAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC(=CC=C2)Cl)C3=NNC(=S)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Pyrrolidinone Core: This can be achieved through the cyclization of appropriate amine and carbonyl precursors under acidic or basic conditions.

Introduction of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with the pyrrolidinone intermediate.

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of thiosemicarbazide with a carboxylic acid derivative.

Attachment of the Sulfanyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.

Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique structural features could be exploited in the design of novel materials with specific electronic or optical properties.

Chemical Biology: It can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific signaling cascades, leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antioxidant Activity Relative to Chlorophenyl Derivatives

Key structural analogs include:

- Key Findings: The hydroxyl group on the phenyl ring (e.g., 5-chloro-2-hydroxyphenyl derivatives) significantly boosts antioxidant activity compared to non-hydroxylated analogs like the target compound . The sulfanyl group on oxadiazole/triazole rings enhances radical scavenging, as seen in compounds with 5-thioxo substituents outperforming ascorbic acid . The position of chlorine on the phenyl ring (3- vs. 4- vs.

Impact of Oxadiazole/Triazole Substitutions

- 5-Sulfanyl-1,3,4-oxadiazole vs. 1,2,4-Oxadiazole Derivatives :

- Compounds with 5-sulfanyl-1,3,4-oxadiazole (e.g., target compound) exhibit stronger electron-donating properties due to the thiol group, enhancing antioxidant capacity.

- Derivatives with 1,2,4-oxadiazole (e.g., 1-(3-chloro-4-fluorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one ) prioritize steric effects from substituents like cyclopropyl, which may improve metabolic stability but reduce radical scavenging.

Fluorinated and Multisubstituted Analogs

- Fluorophenyl Derivatives :

- Dimethylphenyl Derivatives :

Structural and Functional Insights

Therapeutic Potential

- Antioxidant Applications : The sulfanyl group’s radical scavenging capacity suggests utility in mitigating oxidative stress-related pathologies (e.g., neurodegenerative diseases) .

- Limitations : Absence of a hydroxyl group on the phenyl ring in the target compound may reduce bioavailability compared to hydroxylated analogs .

Biological Activity

1-(3-Chlorophenyl)-4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one is a compound of significant interest due to its potential biological activities. This article reviews the compound's characteristics, synthesis, and biological effects as reported in various studies.

Chemical Characteristics

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₃ClN₄OS |

| Molecular Weight | 322.81 g/mol |

| LogP | 3.3761 |

| Polar Surface Area | 47.12 Ų |

| Hydrogen Bond Acceptors | 5 |

The structure features a pyrrolidine ring substituted with a chlorophenyl group and a sulfanyl oxadiazole moiety, contributing to its pharmacological profile.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate chlorinated phenyl derivatives with oxadiazole precursors. The use of sulfur-containing reagents is crucial for introducing the sulfanyl group, which enhances biological activity.

Antimicrobial Activity

Research has indicated that compounds containing the oxadiazole ring exhibit antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve disruption of bacterial cell wall synthesis.

Antitumor Activity

The compound has also been evaluated for its antitumor effects. A study published in the Biological & Pharmaceutical Bulletin reported that oxadiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in tumor cells. Specifically, compounds similar to this compound showed promising results in vitro against human cancer cell lines.

Enzyme Inhibition

Another area of research focuses on the inhibition of specific enzymes associated with disease pathways. For example, the compound has been studied for its potential to inhibit cystathionine gamma-lyase (CTH), an enzyme involved in hydrogen sulfide production. Inhibition of this enzyme may have implications for treating conditions related to oxidative stress and inflammation.

Case Studies

- Antimicrobial Efficacy : A study conducted on various oxadiazole derivatives found that those with a chlorophenyl substitution exhibited enhanced antibacterial activity compared to their non-chlorinated counterparts. The minimum inhibitory concentration (MIC) values indicated significant potency against both Gram-positive and Gram-negative bacteria.

- Antitumor Mechanism : In vitro assays demonstrated that treatment with this compound led to increased levels of reactive oxygen species (ROS) in cancer cells, suggesting a mechanism involving oxidative stress induction that contributes to cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.